molecular formula C24H27N3O4S2 B11418334 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide

2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide

Cat. No.: B11418334
M. Wt: 485.6 g/mol
InChI Key: WVHXKWWYMFQVQA-UHFFFAOYSA-N
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Description

2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tert-butylbenzenesulfonyl group, a dihydropyrimidinone core, and an ethylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of 4-tert-butylbenzenesulfonyl chloride, which is then reacted with a dihydropyrimidinone derivative under specific conditions to form the intermediate compound. This intermediate is further reacted with N-(3-ethylphenyl)acetamide to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste management systems to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved .

Scientific Research Applications

2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can affect various biochemical pathways and lead to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H27N3O4S2

Molecular Weight

485.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide

InChI

InChI=1S/C24H27N3O4S2/c1-5-16-7-6-8-18(13-16)26-21(28)15-32-23-25-14-20(22(29)27-23)33(30,31)19-11-9-17(10-12-19)24(2,3)4/h6-14H,5,15H2,1-4H3,(H,26,28)(H,25,27,29)

InChI Key

WVHXKWWYMFQVQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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